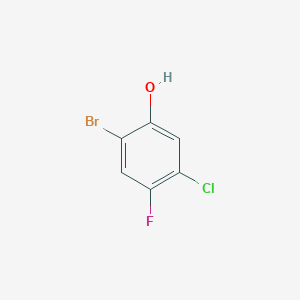

2-Bromo-4-fluoro-5-chlorophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-4-fluoro-5-chlorophenol” is a chemical compound with the molecular formula BrC6H3(F)OH . It is an aryl fluorinated building block .

Synthesis Analysis

The synthesis of such compounds often involves multi-step processes. For instance, the propyl group, if it has more than two carbons, must be added in two steps: a Friedel Crafts acylation followed by a Clemmensen Reduction . The synthesis may also involve the presence of N–H···N and C‒H···O hydrogen bonds .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula CHBrClFO. It has an average mass of 225.443 Da and a monoisotopic mass of 223.903976 Da .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. For example, it may be used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT 3 and 5-HT 4 antagonists . It may also be used for the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a liquid form, a refractive index n20/D of 1.553 (lit.), and a density of 1.717 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Analytical Chemistry Applications

2-Bromo-4-fluoro-5-chlorophenol and related chlorophenols are used in analytical chemistry. For instance, the use of 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde as a fluorogenic labeling reagent in pre-column derivatization for the HPLC separation of chlorophenols has been investigated, with applications in determining chlorocresol and chloroxylenol in pharmaceutical formulations (Gatti et al., 1997).

Environmental Science and Photocatalysis

Chlorophenols, including compounds similar to this compound, are extensively used and their degradation under natural light is of great interest. Studies on the photocatalytic degradation of chlorophenols using titanium dioxide doped with copper sulfate have been conducted, demonstrating the potential for environmental remediation (Lin et al., 2018).

Molecular Structure Analysis

The molecular structure and internal rotation of related compounds, such as 4-fluorophenol and 4-chlorophenol, have been analyzed using microwave spectra. This kind of research provides fundamental insights into the physical and chemical properties of these molecules (Larsen, 1986).

Sonochemical Degradation Studies

Research on the sonochemical degradation of aromatic organic pollutants, including chlorophenols and fluorophenols, has been conducted. This process involves using ultrasound for the mineralization of these compounds in dilute aqueous solutions, which is advantageous for environmental clean-up (Goskonda et al., 2002).

Safety and Hazards

“2-Bromo-4-fluoro-5-chlorophenol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Orientations Futures

“2-Bromo-4-fluoro-5-chlorophenol” may be used for the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT 3 and 5-HT 4 antagonists . It may also be used for the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) . This suggests potential future directions in the synthesis of new compounds for research and development.

Propriétés

IUPAC Name |

2-bromo-5-chloro-4-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFLSXFQSNTOQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2670437.png)

![(4E,11S)-7,7,11-Trimethyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione](/img/structure/B2670439.png)

![2-(phenylamino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2670442.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2670448.png)

![N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2670450.png)

![3-[(4-Methylphenyl)methyl]-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2670451.png)